N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a triazoloquinazolinone derivative featuring a thioacetamide side chain. Its core structure combines a [1,2,4]triazolo[4,3-a]quinazolinone scaffold with a phenethyl group at position 4 and an N-(4-isopropylphenyl)acetamide moiety linked via a thioether bridge. This design leverages the pharmacophoric significance of triazole and quinazolinone rings, which are associated with diverse bioactivities, including anticonvulsant, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-19(2)21-12-14-22(15-13-21)29-25(34)18-36-28-31-30-27-32(17-16-20-8-4-3-5-9-20)26(35)23-10-6-7-11-24(23)33(27)28/h3-15,19H,16-18H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUJXLKUBFOUMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-isopropylphenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- An isopropylphenyl moiety
- A quinazoline derivative
- A thioacetamide group
This structural diversity contributes to its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds in this class have also demonstrated antimicrobial activity. Research has shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections. The minimum inhibitory concentration (MIC) for related compounds has been evaluated against several pathogens, with promising results indicating a moderate to high efficacy.
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds similar to this one have been identified as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing signaling pathways associated with cell growth and differentiation.
Case Studies
- In Vitro Studies : A study investigated the cytotoxic effects of related quinazoline derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at specific concentrations.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of similar compounds in cancer treatment. These studies revealed notable tumor reduction and improved survival rates in treated groups compared to controls.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazoloquinazolinone Derivatives
Impact of Substituents on Pharmacological Properties
Phenethyl vs. Alkyl Groups at Position 4
Acetamide Side Chain Modifications
Halogenation Effects
- The 7-fluoro and 7-chloro substitutions in –10 enhance electronegativity and membrane permeability, a common strategy to optimize blood-brain barrier penetration for CNS-active drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
